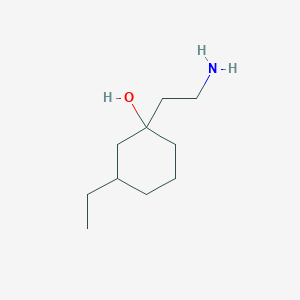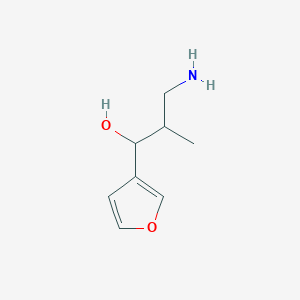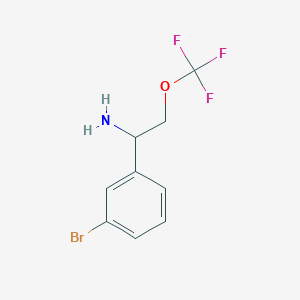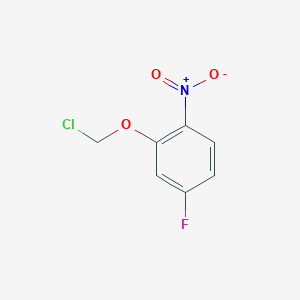![molecular formula C9H13NO2 B13183974 5,7-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13183974.png)
5,7-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile: is a chemical compound with a unique spirocyclic structure This compound is characterized by the presence of a dioxaspiro ring system, which is a bicyclic structure containing two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a nitrile compound in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the spirocyclic structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.
Substitution: The spirocyclic structure can undergo substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted spirocyclic compounds.
Applications De Recherche Scientifique
Chemistry: The unique structure of 5,7-Dimethyl-1,6-dioxaspiro[25]octane-2-carbonitrile makes it a valuable intermediate in organic synthesis
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its spirocyclic structure is often found in natural products with biological activity.
Medicine: The compound’s potential as a pharmaceutical intermediate means it can be used in the development of new drugs
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique structure imparts desirable properties to the final products, such as stability and reactivity.
Mécanisme D'action
The mechanism of action of 5,7-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile depends on its specific application. In chemical reactions, the spirocyclic structure provides a rigid framework that can influence the reactivity of attached functional groups. The carbonitrile group can participate in various reactions, such as nucleophilic addition or substitution, depending on the conditions.
Molecular Targets and Pathways: In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways would depend on the specific bioactive derivatives synthesized from this compound.
Comparaison Avec Des Composés Similaires
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione: This compound has a similar spirocyclic structure but with different functional groups, leading to distinct reactivity and applications.
1,6-Dioxaspiro[2.5]octane-2-carbonitrile: Another spirocyclic compound with a carbonitrile group, but differing in the position of the functional groups.
Uniqueness: 5,7-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile is unique due to its specific arrangement of functional groups and the presence of two methyl groups on the spiro ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Propriétés
Formule moléculaire |
C9H13NO2 |
|---|---|
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile |
InChI |
InChI=1S/C9H13NO2/c1-6-3-9(4-7(2)11-6)8(5-10)12-9/h6-8H,3-4H2,1-2H3 |
Clé InChI |
XJKSZVZWJFDDPY-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2(CC(O1)C)C(O2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-Amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylbutanamide](/img/structure/B13183893.png)

![2-[(2-Bromophenyl)sulfanyl]acetaldehyde](/img/structure/B13183904.png)
![(3-[2-(Diethylamino)ethoxy]phenyl)boronic acid](/img/structure/B13183907.png)




![Methyl 4-[(methylamino)methyl]pyridine-2-carboxylate](/img/structure/B13183940.png)
![Methyl 2,4,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13183944.png)


![4,4-Dimethyl-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13183960.png)
![3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride](/img/structure/B13183976.png)
